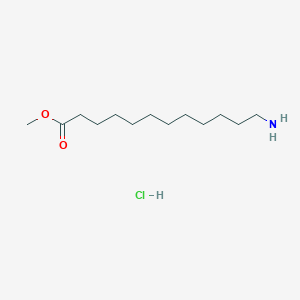

Methyl 12-aminododecanoate hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acid methyl esters, including compounds similar to methyl 12-aminododecanoate hydrochloride, can be efficiently achieved through the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method yields good to excellent results and is compatible with a variety of amino acids, both natural and synthetic (Li & Sha, 2008). Additionally, the efficient microbial conversion of dodecanoic acid methyl ester to 12-aminododecanoic acid methyl ester, a building block for high-performance polymers like Nylon 12, has been achieved in Escherichia coli, highlighting a bio-based approach to its production (Ladkau et al., 2016).

Molecular Structure Analysis

While specific studies on the molecular structure of methyl 12-aminododecanoate hydrochloride were not identified, the molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography, which provides insights into their planarity and intermolecular interactions, such as hydrogen bonds (Zhang & Zhao, 2010).

Chemical Reactions and Properties

12-Aminododecanoic acid, closely related to methyl 12-aminododecanoate hydrochloride, has been studied for its role as a corrosion inhibitor for carbon steel, indicating its chemical reactivity and potential application in corrosion prevention. It acts as a mixed-type inhibitor, forming a self-assembled monolayer on the steel surface, offering a hydrophobic barrier against corrosive ions (Ghareba & Omanovic, 2010).

Physical Properties Analysis

The physical properties of amino acid methyl esters, by extension applicable to methyl 12-aminododecanoate hydrochloride, depend on their molecular structure. The method of their synthesis often results in compounds with high purity and specific melting points, indicative of their stable crystalline structures (Ayorinde et al., 1997).

Chemical Properties Analysis

The chemical properties of methyl 12-aminododecanoate hydrochloride can be inferred from studies on similar compounds. Its reactivity in forming self-assembled monolayers (SAMs) on metal surfaces indicates its potential in surface chemistry applications, particularly in creating protective coatings and in material science for the development of 'green' corrosion inhibitors (Ghareba & Omanovic, 2011).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Ghareba and Omanovic (2011) found that 12-aminododecanoic acid, a related compound, effectively inhibits carbon steel corrosion in CO2-saturated hydrochloric acid. This compound forms a self-assembled monolayer on the steel surface, making it a potential green corrosion inhibitor (Ghareba & Omanovic, 2011).

Polymer Synthesis

Froyer and Sekiguchi (1983) demonstrated that initiators like 12-aminododecanoic acid can enhance the monomer consumption rate in the hydrolytic polymerization of 12-dodecanelactam. This results in significant changes in polymer chain length distribution, which is crucial in polymer synthesis (Froyer & Sekiguchi, 1983).

Nylon Precursors

Abel et al. (2014) presented a two-step synthesis method to produce nylon 12 and nylon 13 precursors from methyl oleate, an abundant natural fatty acid. This represents a concise method for synthesizing nylon precursors from fatty acids (Abel et al., 2014).

Chemical Recycling of Plastics

Kamimura et al. (2014) successfully converted nylon-12 to ω-hydroxyalkanoic acids, providing a new method for the chemical recycling of waste plastics (Kamimura et al., 2014).

Drug Delivery Systems

Zheng et al. (2020) found that novel ionic liquids based on amino acid esters, like Methyl 12-aminododecanoate hydrochloride, enhance the skin permeation of drugs. This could benefit transdermal drug delivery systems (Zheng et al., 2020).

Biosynthesis of Bioplastics

Ahsan et al. (2018) demonstrated the biosynthesis of Nylon 12 monomer, ω-Aminododecanoic Acid, from renewable sources using artificial self-sufficient P450, AlkJ, and ω-TA. This method offers a promising process for bioplastics (Ahsan et al., 2018).

Nanocomposites

Hoffmann et al. (2000) studied nanocomposites based on polyamide-12 and layered silicates, finding significant differences in rheological properties from pure PA-12 matrices. This suggests potential applications in various industries (Hoffmann et al., 2000).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 12-aminododecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAPWACCYWKXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598460 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 12-aminododecanoate hydrochloride | |

CAS RN |

4271-86-7 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

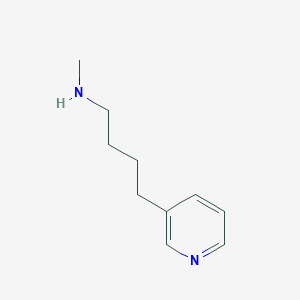

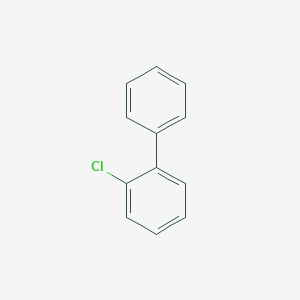

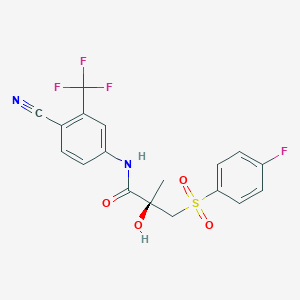

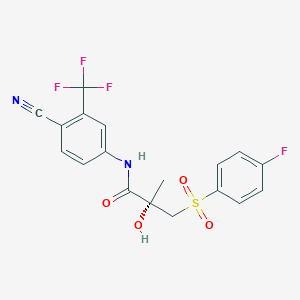

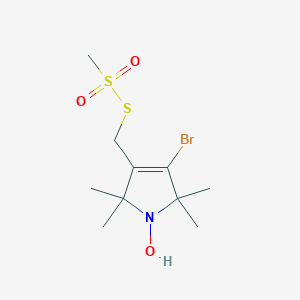

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

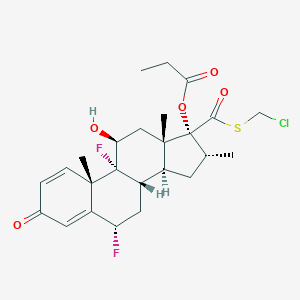

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)